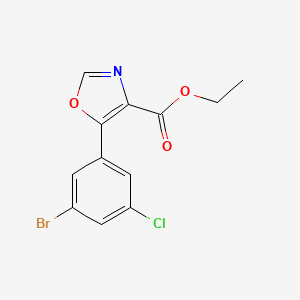

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

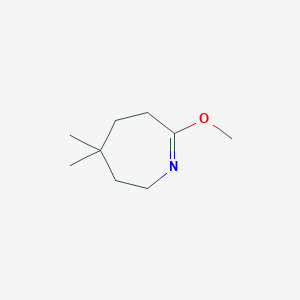

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate is a compound of great interest in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with a molecular formula of C11H7BrClNO3.

Applications De Recherche Scientifique

Organic Synthesis Applications :

- Ethyl oxazole-4-carboxylate derivatives, like the one , have been used in palladium-catalyzed direct (hetero)arylation, enabling efficient access to (hetero)aryloxazoles. This method has been applied to synthesize natural products such as balsoxin and texaline (Verrier et al., 2008).

- In a study by Patil and Luzzio (2016), 2-(halomethyl)-4,5-diphenyloxazoles, which are structurally related to ethyl oxazole-4-carboxylate, were used as reactive scaffolds for synthetic elaboration, leading to the preparation of various oxazole derivatives (Patil & Luzzio, 2016).

Pharmaceutical Research :

- Oxazole derivatives, such as ethyl oxazole-4-carboxylate, have been studied for their potential as transthyretin amyloid fibril inhibitors. Substituents on the oxazole ring, like a 3,5-dichlorophenyl group, significantly reduced amyloidogenesis, indicating their potential in treating amyloid diseases (Razavi et al., 2005).

- Another study by Kattimani et al. (2013) synthesized a series of novel oxazole derivatives and evaluated their in vitro anticancer activity against various human tumor cell lines, demonstrating their potential as therapeutic agents (Kattimani et al., 2013).

Materials Science :

- In the field of materials science, oxazole derivatives have been explored for their corrosion inhibition properties. For instance, a study on Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated its effectiveness as a corrosion inhibitor for aluminium alloys in hydrochloric acid, showcasing its potential in material protection and maintenance (Raviprabha & Bhat, 2021).

Propriétés

IUPAC Name |

ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHKAESCDIXPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-bromo-5-chlorophenyl)-1,3-oxazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)

![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)